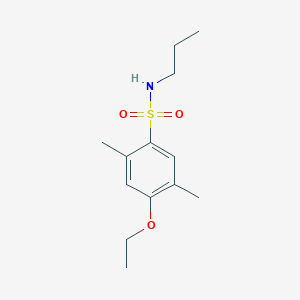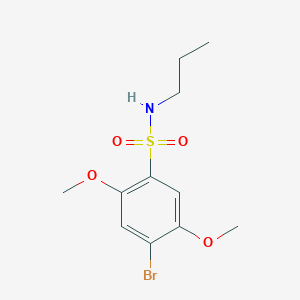
5-chloro-N-(5-chloro-2-pyridinyl)-2-methoxy-4-methylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-chloro-N-(5-chloro-2-pyridinyl)-2-methoxy-4-methylbenzenesulfonamide, also known as GSK-J4, is a small molecule inhibitor that has gained significant attention in recent years due to its potential use in epigenetic research. This compound is a potent inhibitor of the histone demethylases JMJD3 and UTX, which are involved in the removal of methyl groups from histone proteins. By inhibiting these enzymes, GSK-J4 can alter the epigenetic landscape of cells, leading to changes in gene expression and cellular behavior. In
作用机制
The mechanism of action of 5-chloro-N-(5-chloro-2-pyridinyl)-2-methoxy-4-methylbenzenesulfonamide involves the inhibition of the histone demethylases JMJD3 and UTX. These enzymes are responsible for the removal of methyl groups from histone proteins, which can lead to changes in gene expression. By inhibiting these enzymes, 5-chloro-N-(5-chloro-2-pyridinyl)-2-methoxy-4-methylbenzenesulfonamide can alter the epigenetic landscape of cells, leading to changes in gene expression and cellular behavior. This has important implications for a wide range of biological processes, including development, differentiation, and disease.
Biochemical and Physiological Effects:
5-chloro-N-(5-chloro-2-pyridinyl)-2-methoxy-4-methylbenzenesulfonamide has been shown to have a wide range of biochemical and physiological effects. In addition to its role in altering gene expression, 5-chloro-N-(5-chloro-2-pyridinyl)-2-methoxy-4-methylbenzenesulfonamide has been shown to induce apoptosis in cancer cells, suggesting a potential role in cancer therapy. Additionally, 5-chloro-N-(5-chloro-2-pyridinyl)-2-methoxy-4-methylbenzenesulfonamide has been shown to promote the differentiation of embryonic stem cells into neural progenitor cells, suggesting a potential role in regenerative medicine. However, the full extent of 5-chloro-N-(5-chloro-2-pyridinyl)-2-methoxy-4-methylbenzenesulfonamide's biochemical and physiological effects is still being explored.
实验室实验的优点和局限性
One of the main advantages of 5-chloro-N-(5-chloro-2-pyridinyl)-2-methoxy-4-methylbenzenesulfonamide is its specificity for JMJD3 and UTX. This allows researchers to selectively target these enzymes without affecting other histone demethylases. Additionally, 5-chloro-N-(5-chloro-2-pyridinyl)-2-methoxy-4-methylbenzenesulfonamide has been shown to be effective at low concentrations, making it a cost-effective option for lab experiments. However, there are also several limitations to the use of 5-chloro-N-(5-chloro-2-pyridinyl)-2-methoxy-4-methylbenzenesulfonamide in lab experiments. For example, 5-chloro-N-(5-chloro-2-pyridinyl)-2-methoxy-4-methylbenzenesulfonamide has poor solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, the synthesis of 5-chloro-N-(5-chloro-2-pyridinyl)-2-methoxy-4-methylbenzenesulfonamide is relatively complex, making it unsuitable for large-scale production.
未来方向
There are several potential future directions for research on 5-chloro-N-(5-chloro-2-pyridinyl)-2-methoxy-4-methylbenzenesulfonamide. One area of interest is the role of 5-chloro-N-(5-chloro-2-pyridinyl)-2-methoxy-4-methylbenzenesulfonamide in cancer therapy. While 5-chloro-N-(5-chloro-2-pyridinyl)-2-methoxy-4-methylbenzenesulfonamide has been shown to induce apoptosis in cancer cells, more research is needed to determine its effectiveness in vivo and its potential for use in combination with other cancer therapies. Additionally, 5-chloro-N-(5-chloro-2-pyridinyl)-2-methoxy-4-methylbenzenesulfonamide has been shown to promote the differentiation of embryonic stem cells into neural progenitor cells, suggesting a potential role in regenerative medicine. Future research could explore the use of 5-chloro-N-(5-chloro-2-pyridinyl)-2-methoxy-4-methylbenzenesulfonamide in tissue engineering and organ regeneration. Finally, more research is needed to fully understand the biochemical and physiological effects of 5-chloro-N-(5-chloro-2-pyridinyl)-2-methoxy-4-methylbenzenesulfonamide and its potential for use in a wide range of biological processes.
合成方法
The synthesis of 5-chloro-N-(5-chloro-2-pyridinyl)-2-methoxy-4-methylbenzenesulfonamide was first reported by Kruidenier et al. in 2012. The method involves the reaction of 4-methyl-2-nitrobenzenesulfonamide with 5-chloro-2-pyridinylboronic acid, followed by reduction of the nitro group with palladium on carbon and hydrogen gas. The resulting amine is then reacted with 2-methoxychlorosulfonyl chloride to yield 5-chloro-N-(5-chloro-2-pyridinyl)-2-methoxy-4-methylbenzenesulfonamide. While this synthesis method is relatively straightforward, it requires several steps and specialized equipment, making it unsuitable for large-scale production.
科学研究应用
5-chloro-N-(5-chloro-2-pyridinyl)-2-methoxy-4-methylbenzenesulfonamide has been extensively studied for its potential use in epigenetic research. By inhibiting JMJD3 and UTX, 5-chloro-N-(5-chloro-2-pyridinyl)-2-methoxy-4-methylbenzenesulfonamide can alter the methylation status of histones, leading to changes in gene expression. This has important implications for a wide range of biological processes, including development, differentiation, and disease. For example, 5-chloro-N-(5-chloro-2-pyridinyl)-2-methoxy-4-methylbenzenesulfonamide has been shown to promote the differentiation of embryonic stem cells into neural progenitor cells, suggesting a potential role in regenerative medicine. Additionally, 5-chloro-N-(5-chloro-2-pyridinyl)-2-methoxy-4-methylbenzenesulfonamide has been studied for its potential use in cancer therapy, as JMJD3 and UTX are often overexpressed in cancer cells.
属性
产品名称 |
5-chloro-N-(5-chloro-2-pyridinyl)-2-methoxy-4-methylbenzenesulfonamide |
|---|---|
分子式 |
C13H12Cl2N2O3S |
分子量 |
347.2 g/mol |
IUPAC 名称 |
5-chloro-N-(5-chloropyridin-2-yl)-2-methoxy-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C13H12Cl2N2O3S/c1-8-5-11(20-2)12(6-10(8)15)21(18,19)17-13-4-3-9(14)7-16-13/h3-7H,1-2H3,(H,16,17) |
InChI 键 |
JFFNIPTVTGLZRU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1Cl)S(=O)(=O)NC2=NC=C(C=C2)Cl)OC |
规范 SMILES |
CC1=CC(=C(C=C1Cl)S(=O)(=O)NC2=NC=C(C=C2)Cl)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![1-[(2,4-Dimethoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B225480.png)



![4-[(2,6-Diethylanilino)carbonyl]isophthalic acid](/img/structure/B225551.png)



